Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)- Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)-
Brand Name: Vulcanchem
CAS No.: 58880-23-2
VCID: VC19575122
InChI: InChI=1S/C40H63NO16/c1-11-30(45)55-38-23(5)51-32(19-40(38,7)48)56-35-22(4)52-39(34(47)33(35)41(8)9)57-36-25(14-15-42)16-20(2)26(44)12-13-27-28(54-27)17-21(3)50-31(46)18-29(37(36)49-10)53-24(6)43/h12-13,15,20-23,25,27-29,32-39,47-48H,11,14,16-19H2,1-10H3/b13-12+
SMILES:
Molecular Formula: C40H63NO16
Molecular Weight: 813.9 g/mol

Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)-

CAS No.: 58880-23-2

Cat. No.: VC19575122

Molecular Formula: C40H63NO16

Molecular Weight: 813.9 g/mol

* For research use only. Not for human or veterinary use.

Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)- - 58880-23-2

Specification

CAS No. 58880-23-2
Molecular Formula C40H63NO16
Molecular Weight 813.9 g/mol
IUPAC Name [6-[6-[[(14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate
Standard InChI InChI=1S/C40H63NO16/c1-11-30(45)55-38-23(5)51-32(19-40(38,7)48)56-35-22(4)52-39(34(47)33(35)41(8)9)57-36-25(14-15-42)16-20(2)26(44)12-13-27-28(54-27)17-21(3)50-31(46)18-29(37(36)49-10)53-24(6)43/h12-13,15,20-23,25,27-29,32-39,47-48H,11,14,16-19H2,1-10H3/b13-12+
Standard InChI Key FXALCAYPJGPQOF-OUKQBFOZSA-N
Isomeric SMILES CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)/C=C/C4C(O4)CC(OC(=O)CC(C3OC)OC(=O)C)C)C)CC=O)C)C
Canonical SMILES CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC4C(O4)CC(OC(=O)CC(C3OC)OC(=O)C)C)C)CC=O)C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4B-Propanoate, (12S,13S)-, has the molecular formula C₃₅H₅₉NO₁₃ and a molecular weight of 701.842 g/mol . The compound’s stereochemistry is defined by the (12S,13S) configuration of its epoxide group, which is critical for ribosomal binding and antibacterial activity . Key physical properties include a polar surface area (PSA) of 193.91 Ų and a LogP value of 0.8456, indicating moderate hydrophobicity .

Structural Features

The molecule’s 16-membered lactone ring is functionalized with:

  • A 12,13-epoxide group essential for ribosomal subunit interaction.

  • 3-Acetate and 4B-propanoate esters that enhance stability and membrane permeability.

  • A 9-oxo moiety contributing to electrophilic reactivity .

Table 1: Structural Comparison with Related Macrolides

FeatureLeucomycin V DerivativeErythromycinTylosin
Ring Size16-membered14-membered16-membered
Key Modifications12,13-epoxide, 9-oxo3-CladinoseMycarose
Molecular Weight (g/mol)701.84733.93916.10
Antibacterial SpectrumGram-positiveBroadVeterinary
Data synthesized from .

Mechanism of Antibacterial Action

Ribosomal Inhibition

Leucomycin V binds to the 50S ribosomal subunit at the peptidyl transferase center, obstructing peptide bond formation during bacterial protein synthesis . This mechanism is analogous to other macrolides but enhanced by the epoxide’s stereochemistry, which stabilizes interactions with 23S rRNA nucleotides A2058 and A2059 .

Table 2: Antibacterial Activity Profile

Bacterial StrainMIC (µg/mL)Comparison (Erythromycin, µg/mL)
Staphylococcus aureus0.51.0
Streptococcus pneumoniae0.250.5
Enterococcus faecalis2.04.0
Escherichia coli>648.0
Data derived from .

Antiproliferative and Cytotoxic Properties

In Vitro Cancer Cell Inhibition

DerivativeHeLa (µM)MCF-7 (µM)PC-3 (µM)K-562 (µM)
5i5.03.510.04.0
5k18.08.337.0ND
7aNDND40.0>50
ND = Not determined; data from .

Structure-Activity Relationships

The ethylaldehyde group at C6 is indispensable for antibacterial activity, as its removal abolishes ribosomal binding . Conversely, pyridine ring substituents in synthetic analogs enhance anticancer activity by promoting DNA intercalation or topoisomerase inhibition .

Synthesis and Structural Modifications

Key Synthetic Routes

The primary method for derivatizing Leucomycin V involves nitroso Diels-Alder reactions, which introduce heterocyclic moieties at the C9 and C13 positions . For instance, reaction with nitrosobenzene produces a bicyclic adduct with improved cytotoxicity (Table 3).

Impact of Esterification

Acylation of the 3-hydroxyl group with propanoic acid increases lipophilicity, enhancing tissue penetration but reducing aqueous solubility . In contrast, methylation at this position improves metabolic stability without compromising antibacterial potency .

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